molecular formula C14H21NO2 B4893750 4-(4-methoxybenzyl)-2,6-dimethylmorpholine

4-(4-methoxybenzyl)-2,6-dimethylmorpholine

Cat. No. B4893750
M. Wt: 235.32 g/mol
InChI Key: WHZJSOHQIFDERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxybenzyl)-2,6-dimethylmorpholine, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders.

Mechanism of Action

4-(4-methoxybenzyl)-2,6-dimethylmorpholine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-(4-methoxybenzyl)-2,6-dimethylmorpholine leads to the release of neurotransmitters, such as acetylcholine and glutamate, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects, including the activation of the α7 nAChR, the release of neurotransmitters, and the modulation of inflammation. Studies have also shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine can improve cognitive function, reduce oxidative stress, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to study the specific effects of this receptor. However, one limitation is that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has a relatively short half-life, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for the study of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential use of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, studies are needed to determine the optimal dosing and administration of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine for therapeutic use.

Synthesis Methods

4-(4-methoxybenzyl)-2,6-dimethylmorpholine can be synthesized using a variety of methods, including the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpyridine and a catalyst. Another method involves the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpiperidine and a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.

Scientific Research Applications

4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-4-6-14(16-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJSOHQIFDERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5351563

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